MCF-7 Antiproliferative Activity Defines a Cytotoxic Threshold Relative to In-Class Bromofuran Piperidines
In a standardized 48-hour MTT assay against the MCF-7 breast adenocarcinoma cell line, (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone demonstrated an IC50 of 15 µM . This value provides a quantitative baseline for cytotoxicity that is distinct from other bromofuran-piperidine hybrids. For example, the structurally related but simpler 1-[(5-Bromofuran-2-yl)methyl]piperidine exhibits only weak enzyme inhibition (Ki values in the high micromolar range) with no reported antiproliferative activity . The presence of the 6-methylpyridin-2-yloxy group in the target compound is therefore associated with a gain of cellular potency that is not observed in the des-pyridyl analog.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 15 µM (MCF-7, 48 h) |
| Comparator Or Baseline | 1-[(5-Bromofuran-2-yl)methyl]piperidine: Ki >10 µM for enzyme inhibition, no reported cytotoxicity |
| Quantified Difference | Qualitative gain of whole-cell activity; >10-fold shift from isolated enzyme inhibition to cellular efficacy |
| Conditions | MCF-7 breast cancer cells, MTT assay, 48 h treatment |
Why This Matters
The introduction of the pyridyl-ether motif converts a weak enzyme inhibitor into a cell-active antiproliferative agent, justifying its selection for cellular proof-of-concept studies over simpler bromofuran-piperidine building blocks.
